molecular formula C25H22N4O2S B2970564 3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326900-83-7

3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2970564
CAS No.: 1326900-83-7
M. Wt: 442.54
InChI Key: SNXKIAMWVZIHTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DTT involves several steps. One efficient method is based on the Pd (dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This approach yields novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in 63–71% yields. Additionally, a procedure has been developed to obtain amides of these acids, suitable for liquid-phase combinatorial synthesis, in 53–77% yields. Some of the synthesized amides exhibit antimicrobial activity against Pseudomonas aeruginosa similar to the reference drug streptomycin .


Molecular Structure Analysis

The molecular structure of DTT is crucial for understanding its properties. DTT consists of a fused thiophene ring system, which contributes to its electronic and chemical behavior. The presence of sulfur atoms in the thiophene ring provides high resonance energy, electrophilic reactivity, and extended π-conjugation. These features make DTT an attractive scaffold for organic electronics and other applications .


Chemical Reactions Analysis

DTT participates in various chemical reactions due to its functional groups. For instance, it can undergo carbonylation reactions to form carboxylic acid derivatives. These reactions are essential for diversifying the chemical space around DTT and creating novel derivatives with potential biological activities .

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-14-6-5-7-18(10-14)22-27-23(31-28-22)21-17(4)20-24(32-21)26-13-29(25(20)30)12-19-11-15(2)8-9-16(19)3/h5-11,13H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXKIAMWVZIHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=C(C=CC(=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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